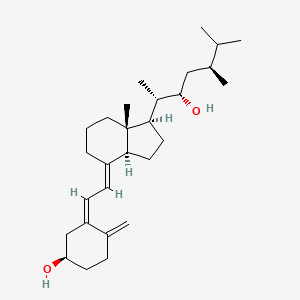
22-Hydroxyvitamin D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
22-Hydroxyvitamin D4, also known as this compound, is a useful research compound. Its molecular formula is C28H46O2 and its molecular weight is 414.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bone Health and Metabolism
22-Hydroxyvitamin D4 is being studied for its role in bone health and calcium metabolism. Research indicates that vitamin D metabolites can influence bone density and mineralization. A study examining the effects of different vitamin D metabolites found that this compound may enhance calcium absorption more effectively than its counterparts, suggesting a potential application in preventing osteoporosis and fractures in at-risk populations .
Cancer Prevention
Recent investigations have explored the relationship between vitamin D metabolites and cancer risk. Observational studies suggest that higher levels of vitamin D metabolites, including this compound, are inversely associated with the risk of certain cancers, particularly colorectal and breast cancer. A meta-analysis indicated that individuals with higher serum levels of 25-hydroxyvitamin D (which includes this compound) had a significantly lower risk of developing these cancers .
Cardiovascular Health
Emerging evidence suggests a link between vitamin D levels and cardiovascular health. A study found that higher concentrations of 25-hydroxyvitamin D were associated with lower risks of cardiovascular diseases. The role of this compound in modulating inflammation and endothelial function is being researched to better understand its impact on heart health .
Skin Health and Aging
In dermatology, this compound is being investigated for its potential benefits in skin health, particularly in combating skin aging and conditions such as psoriasis. Studies have shown that vitamin D metabolites can modulate keratinocyte proliferation and differentiation, which are crucial for maintaining skin barrier function .
Cosmetic Formulations
The incorporation of vitamin D derivatives, including this compound, into cosmetic formulations is gaining traction due to their antioxidant properties. These compounds can help mitigate oxidative stress in the skin caused by environmental factors, potentially reducing signs of aging such as wrinkles and hyperpigmentation .
Dietary Supplementation
The role of this compound as a dietary supplement is being explored to address deficiencies in populations with limited sun exposure or dietary intake of vitamin D. Research indicates that supplementation with vitamin D metabolites can improve overall health outcomes, particularly in the elderly who are more susceptible to deficiencies .
Metabolic Disorders
There is growing interest in the effects of vitamin D metabolites on metabolic disorders such as diabetes mellitus. Some studies suggest that adequate levels of 25-hydroxyvitamin D, including contributions from this compound, may improve insulin sensitivity and glucose metabolism .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Bone Health | Investigated the effects of various vitamin D metabolites on bone density | Found that this compound enhances calcium absorption significantly compared to other forms |
| Cancer Meta-Analysis | Analyzed the relationship between vitamin D levels and cancer incidence | Reported an inverse association between high serum levels of 25-hydroxyvitamin D (including this compound) and colorectal cancer risk |
| Cardiovascular Study | Explored the connection between vitamin D levels and cardiovascular disease | Higher levels of serum 25-hydroxyvitamin D correlated with reduced cardiovascular risk |
Propriétés
Numéro CAS |
51504-03-1 |
|---|---|
Formule moléculaire |
C28H46O2 |
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S,3S,5S)-3-hydroxy-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H46O2/c1-18(2)20(4)16-27(30)21(5)25-13-14-26-22(8-7-15-28(25,26)6)10-11-23-17-24(29)12-9-19(23)3/h10-11,18,20-21,24-27,29-30H,3,7-9,12-17H2,1-2,4-6H3/b22-10+,23-11-/t20-,21-,24+,25+,26-,27-,28+/m0/s1 |
Clé InChI |
XSQPEDUIZLIJNM-YMPPMCSHSA-N |
SMILES |
CC(C)C(C)CC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O |
SMILES isomérique |
C[C@@H](C[C@@H]([C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)O)C(C)C |
SMILES canonique |
CC(C)C(C)CC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O |
Synonymes |
(22S)-22,23-dihydro-22-hydroxyergocalciferol(22S)-9,10-secoergosta-5,7,10(19)-triene-3 alpha, 22-diol 22-hydroxyvitamin D4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















